molecular formula C18H23N3O B6472559 N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640861-10-3

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6472559
CAS No.: 2640861-10-3
M. Wt: 297.4 g/mol
InChI Key: MAWCLHGFRYOXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide (CAS 2640861-10-3) is a chemical compound with the molecular formula C18H23N3O and a molecular weight of 297.39 g/mol . This molecule is built around a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry and three-dimensional coverage of a molecule . The structure incorporates a quinoline moiety and a tert-butyl carboxamide group, making it a sophisticated building block for drug discovery programs. The pyrrolidine ring is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs, highlighting its fundamental importance in the design of bioactive molecules . Researchers can leverage this compound in the design and synthesis of novel ligands, particularly for applications in central nervous system (CNS) drug discovery and the development of protease inhibitors, where such complex, sp3-rich scaffolds are highly sought after . The predicted density of the compound is 1.139 g/cm³ at 20 °C, and the predicted boiling point is 522.8 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-1-quinolin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)20-17(22)14-10-11-21(12-14)16-9-8-13-6-4-5-7-15(13)19-16/h4-9,14H,10-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWCLHGFRYOXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide can be achieved through a multi-step process involving the formation of the pyrrolidine ring and subsequent functionalization. One common method involves the reaction of quinoline-2-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then cyclized with a suitable reagent to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may interact with proteins or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine-containing analogs documented in the Catalog of Pyridine Compounds (2017). Below is a detailed comparison based on molecular features, physicochemical properties, and functional group variations:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Price (USD/g)
N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide (Target) C₁₉H₂₃N₃O ~309.41 (estimated) Quinoline, pyrrolidine, tert-butyl amide N/A
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₃IN₂O₄ 434.27 Pyridine, iodo, methoxy, tert-butyl ester $400
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide C₂₂H₃₈ClN₃O₂Si 440.10 Pyridine, chloro, silyl ether, pivalamide $400
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₉H₃₂BrN₂O₂Si 453.47 Pyridine, bromo, methoxy, silyl ether $400

Key Observations:

Core Heterocycles: The target compound features a quinoline ring (fused benzene-pyridine system), whereas analogs use monocyclic pyridine cores. Quinoline’s extended π-system may enhance binding affinity in biological systems compared to pyridine derivatives . All compounds share a pyrrolidine ring, but substitution patterns differ: the target has a carboxamide at position 3, while others feature ether or silyl-protected hydroxymethyl groups .

Functional Groups: tert-Butyl groups are common in all compounds, providing steric shielding. However, the target’s tert-butyl is part of a carboxamide, while analogs use tert-butyl esters or silyl-protected groups .

Physicochemical Properties: The target’s estimated molecular weight (~309 g/mol) is lower than analogs (e.g., 440–453 g/mol), likely due to the absence of heavy halogens or silyl groups.

Biological Activity

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a quinoline moiety, with a tert-butyl substituent enhancing its lipophilicity and stability. The IUPAC name reflects its complex structure, which is critical for its biological functions.

The compound's biological activity is attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, including mycobacteria. For instance, N-tert-butyl-substituted quinolones have shown promising results against Mycobacterium avium with MIC values significantly lower than standard treatments like ciprofloxacin .
  • Anticancer Properties : Quinoline derivatives often exhibit anticancer activity by interfering with DNA synthesis and inducing apoptosis in cancer cells. Research indicates that modifications in the quinoline structure can enhance selectivity and potency against specific cancer types .

Antimicrobial Efficacy

A study comparing various quinolone derivatives found that N-tert-butyl-substituted compounds exhibited potent antimicrobial activity against M. avium, with MIC values as low as 0.25 µg/ml . The following table summarizes the MIC values of selected compounds:

CompoundMIC50 (µg/ml)MIC90 (µg/ml)
N-tert-butyl-substituted quinolone (e.g., PD 161315)0.251
Ciprofloxacin24
Sparfloxacin12

Anticancer Activity

In vitro studies have shown that quinoline derivatives can inhibit tumor growth by blocking DNA synthesis. For example, compounds similar to this compound have been reported to selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .

Case Studies

  • Study on Antimycobacterial Activity : A comprehensive analysis of 63 quinolone derivatives highlighted that N-tert-butyl-substituted variants had superior activity against M. avium. The study concluded that these compounds could serve as potential alternatives to existing treatments for mycobacterial infections .
  • Anticancer Mechanisms : Research into the anticancer properties of quinoline derivatives revealed that modifications at the nitrogen position significantly affect their cytotoxicity. Compounds with a tert-butyl group showed enhanced potency against breast cancer cell lines compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a quinoline derivative (e.g., 2-chloroquinoline) with a pyrrolidine precursor. For example:

  • Step 1 : React tert-butyl pyrrolidine-3-carboxylate with 2-chloroquinoline under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃ in dioxane at 100°C) .
  • Step 2 : Hydrolysis of the tert-butyl ester using HCl/dioxane to yield the free carboxylic acid intermediate .
  • Purification : High-performance liquid chromatography (HPLC) with polar aprotic solvents (e.g., acetonitrile/water gradients) is critical for isolating intermediates .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures if single crystals are obtained .
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm and quinoline protons at δ 7.5–9.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinase activity) .
  • Cellular uptake studies : Use fluorescently tagged analogs or LC-MS to quantify intracellular concentrations .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound amid competing side reactions?

  • Methodological Answer :

  • Reaction parameter tuning :
  • Temperature : Lower reaction temperatures (0–20°C) during coupling steps reduce undesired dimerization .
  • Catalyst loading : Optimize Pd catalyst (e.g., Pd(OAc)₂) and ligand ratios to minimize dehalogenation byproducts .
  • Data contradiction resolution : If yields vary between batches, analyze intermediates via LC-MS to identify hydrolysis or oxidation byproducts .

Q. How do structural modifications (e.g., tert-butyl vs. other substituents) affect bioactivity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing tert-butyl with methyl or trifluoromethyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., quinoline-binding enzymes) and validate with mutagenesis data .

Q. What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?

  • Methodological Answer :

  • Dynamic NMR : Assess conformational flexibility in solution (e.g., tert-butyl group rotation) to explain differences from static crystal structures .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify steric or electronic effects .

Q. How is metabolic stability assessed for this compound in preclinical studies?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Identification of metabolites : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylation or demethylation products .

Methodological Notes

  • Synthesis references : Multi-step protocols from tert-butyl-protected precursors .
  • Analytical techniques : Cross-validate NMR and MS data to ensure purity >95% .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.